
Di-tert-butyl 2-(pyridin-2-yl)malonate
Übersicht
Beschreibung
Di-tert-butyl 2-(pyridin-2-yl)malonate is a type of malonic ester . The active methylene group in the malonic ester molecule can react with other groups, making it possible to undergo alkylation, hydroxyalkylation, amide formation, and other reactions . It is an important intermediate for the synthesis of various fine chemicals such as pharmaceuticals, pesticides, dyes, and fragrances .
Synthesis Analysis
The synthesis of this compound involves two steps . The first step is the preparation of malonic acid dichloride by heating malonic acid and thionyl chloride at 50°C for three days, followed by heating at 60°C for six hours . The second step involves the addition of malonic acid dichloride to anhydrous tert-butanol in anhydrous N,N-dimethylaniline at room temperature . The solution is then heated under reflux for four hours .Molecular Structure Analysis
The molecular formula of this compound is C11H20O4 . Its average mass is 216.274 Da and its mono-isotopic mass is 216.136154 Da .Chemical Reactions Analysis
This compound can be used to produce Diazomalonsaeure-di-tert-butylester at ambient temperature . It requires reagents such as cesium carbonate, p-toluenesulfonyl azide, and solvent tetrahydrofuran .Physical And Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It has a melting point of -7–6 °C, a boiling point of 110-111 °C/22 mmHg, and a density of 0.966 g/mL at 25 °C . It is hardly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Di-tert-butyl 2-(pyridin-2-yl)malonate: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound’s ability to act as a dienophile in Diels-Alder reactions or as a building block in multicomponent reactions makes it an essential substance in creating complex molecular architectures found in bioactive molecules .
Metal-Organic Frameworks (MOFs)
This compound is used in the development of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The pyridyl group in This compound can coordinate with metal ions, forming stable frameworks. These MOFs have potential uses in hydrogen storage, carbon capture, and as catalysts in various organic transformations .
Catalysis
2-Pyridin-2-yl-malonic acid di-tert-Butyl ester: serves as a ligand in catalytic systems. It can stabilize transition metal complexes that catalyze important reactions such as C-H activation, cross-coupling, and oxidation reactions. The stability and electronic properties of the pyridyl moiety are crucial for the efficiency of these catalytic processes .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of drug candidates, especially those targeting neurological disorders. The pyridine ring mimics the basic nitrogenous structures in bioactive compounds, making it a key fragment in the design of molecules that can interact with neural receptors or enzymes .
Material Science
In material science, This compound is involved in the synthesis of organic electronic materials. Its rigid structure and electronic properties make it suitable for creating components of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are essential for developing flexible and efficient electronic devices .
Analytical Chemistry
The compound is also used in analytical chemistry as a standard or reagent in various spectroscopic and chromatographic methods. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures, aiding in the identification and quantification of unknown substances .
Safety and Hazards
Users should keep away from heat/sparks/open flames/hot surfaces and avoid smoking when handling Di-tert-butyl 2-(pyridin-2-yl)malonate . Protective gloves, clothing, eye protection, and face protection should be worn . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place .
Eigenschaften
IUPAC Name |
ditert-butyl 2-pyridin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)12(11-9-7-8-10-17-11)14(19)21-16(4,5)6/h7-10,12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGCHIJQUEXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724447 | |
| Record name | Di-tert-butyl (pyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104643-39-1 | |
| Record name | Di-tert-butyl (pyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



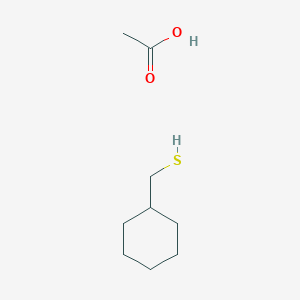
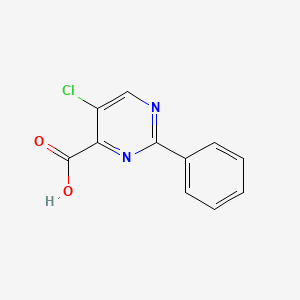
![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1507898.png)
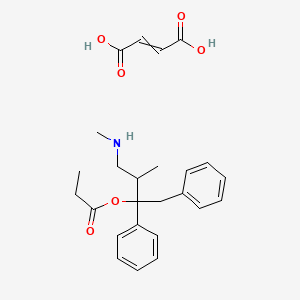

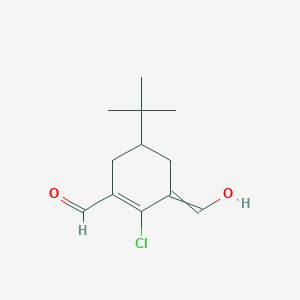
![dihydroxy(oxo)phosphanium;N-[3-(dimethylamino)propyl]tetradecanamide](/img/structure/B1507909.png)

![Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1507911.png)

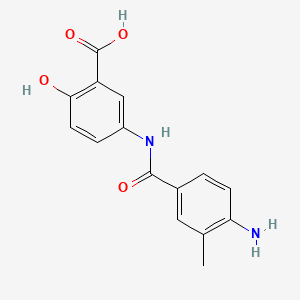
![6-Amino-10-chloronaphtho[2,3-C]acridine-5,8,14(13H)-trione](/img/structure/B1507917.png)
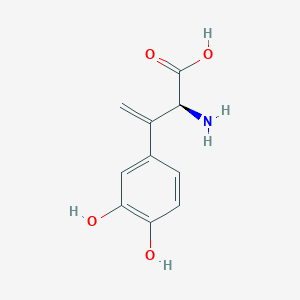
![1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507921.png)